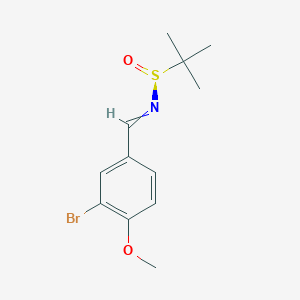
2-Acrylamidoethyldihydrogenphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acrylamidoethyldihydrogenphosphate is a chemical compound that belongs to the class of acrylamide derivatives It is characterized by the presence of both an acrylamide group and a dihydrogen phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acrylamidoethyldihydrogenphosphate typically involves the reaction of acrylamide with phosphoric acid or its derivatives. One common method is the esterification of acrylamide with phosphoric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Acrylamidoethyldihydrogenphosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce acrylamide and phosphoric acid.
Polymerization: It can participate in polymerization reactions to form polyacrylamide-based polymers.
Substitution: The acrylamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Polymerization: Initiated by free radicals, UV light, or heat in the presence of suitable initiators.
Substitution: Requires nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Acrylamide and phosphoric acid.
Polymerization: Polyacrylamide-based polymers.
Substitution: Various substituted acrylamide derivatives.
Scientific Research Applications
2-Acrylamidoethyldihydrogenphosphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and hydrogels.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical diagnostics and therapeutics.
Industry: Utilized in the production of water treatment agents, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-Acrylamidoethyldihydrogenphosphate is primarily related to its ability to form polymers and interact with biological molecules. The acrylamide group can undergo polymerization, leading to the formation of cross-linked networks. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methylpropanesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a phosphate group.
Acrylamide: Lacks the phosphate group and has different chemical properties.
Methacryloyloxyethyl phosphorylcholine: Contains a phosphorylcholine group, used in biocompatible polymers.
Uniqueness
2-Acrylamidoethyldihydrogenphosphate is unique due to the presence of both acrylamide and dihydrogen phosphate groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in polymerization and form hydrogen bonds makes it valuable in the synthesis of advanced materials and biomolecules.
Properties
Molecular Formula |
C5H10NO5P |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2-(prop-2-enoylamino)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C5H10NO5P/c1-2-5(7)6-3-4-11-12(8,9)10/h2H,1,3-4H2,(H,6,7)(H2,8,9,10) |
InChI Key |
NUXSGEAJTVTRMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
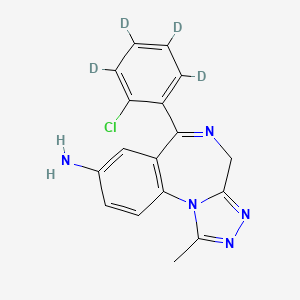
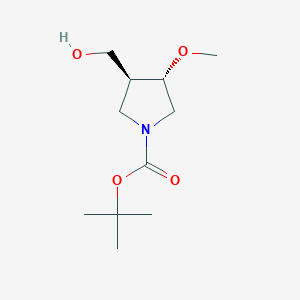
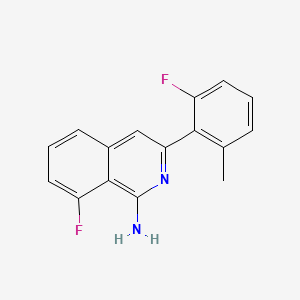

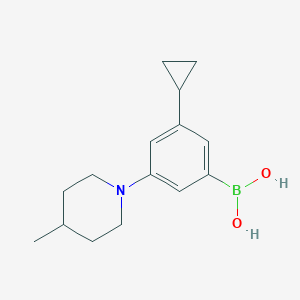

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
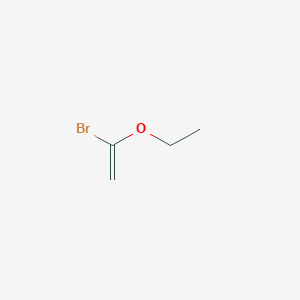
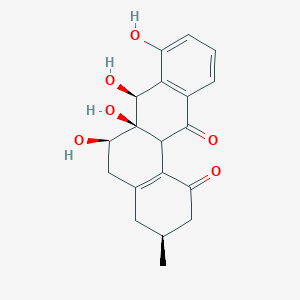
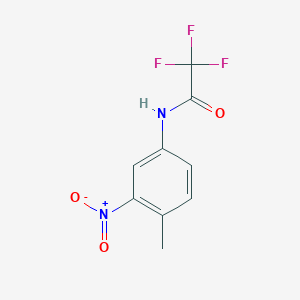
![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)
